4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride
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Overview
Description
CP 100356 hydrochloride is a synthetic compound known for its role as a dual inhibitor of P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP). It is widely used in scientific research due to its ability to inhibit the transport of various substrates across cell membranes, making it a valuable tool in the study of drug resistance mechanisms .
Mechanism of Action
Target of Action
CP 100356 hydrochloride, also known as CP-100356 monohydrochloride, primarily targets the MDR1 (P-gp) and BCRP proteins . These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in the transport of various molecules across cellular membranes . CP 100356 hydrochloride is also a weak inhibitor of OATP1B1 .
Mode of Action
CP 100356 hydrochloride acts as a dual inhibitor of MDR1 (P-gp) and BCRP . It inhibits MDR1-mediated Calcein-AM transport with an IC50 of 0.5 µM and BCRP-mediated Prazosin transport with an IC50 of 1.5 µM . It also weakly inhibits OATP1B1 with an IC50 of approximately 66 µM .
Biochemical Pathways
The inhibition of MDR1 and BCRP by CP 100356 hydrochloride affects the transport of various substrates across cellular membranes . This can impact multiple biochemical pathways, particularly those involving the efflux of drugs and other xenobiotics. By inhibiting these transporters, CP 100356 hydrochloride can potentially increase the intracellular concentrations of certain drugs, enhancing their therapeutic effects .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability. The compound’s interactions with MDR1, BCRP, and OATP1B1 could also influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary molecular effect of CP 100356 hydrochloride is the inhibition of MDR1 and BCRP transport activity . This can lead to increased intracellular concentrations of certain substrates, potentially enhancing their therapeutic effects . The cellular effects of this compound would depend on the specific cell type and the substrates involved.
Biochemical Analysis
Biochemical Properties
CP 100356 hydrochloride interacts with several biomolecules, primarily enzymes and proteins involved in drug resistance. It has low micromolar to nanomolar potency for inhibiting several MDR-1 substrates (calcein-AM, digoxin) in transfected MDCKII cells . These interactions play a crucial role in the biochemical reactions involving CP 100356 hydrochloride .
Cellular Effects
CP 100356 hydrochloride has notable effects on various types of cells and cellular processes. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CP 100356 hydrochloride involves its interactions at the molecular level. It functions as a non-selective agonist of the serotonin 5-HT2A receptor and a partial agonist of the 5-HT2C receptor. Additionally, it is thought to act as an antagonist of the 5-HT1A receptor .
Dosage Effects in Animal Models
In animal models, the effects of CP 100356 hydrochloride vary with different dosages. For instance, in rats, coadministration with increasing doses of CP 100356 hydrochloride resulted in dramatic increases in systemic exposure of Fexofenadine .
Transport and Distribution
CP 100356 hydrochloride is transported and distributed within cells and tissues. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . This could involve interactions with transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
Given its role as an inhibitor of MDR1 and BCRP, it is likely that it is localized to the cell membrane where these proteins are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 100356 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Isoquinoline Core: This involves the reaction of appropriate starting materials under specific conditions to form the isoquinoline core.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and methoxylation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of CP 100356 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
CP 100356 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
CP 100356 hydrochloride is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used to study the mechanisms of drug transport and resistance.
Biology: The compound helps in understanding the role of transport proteins in cellular processes.
Medicine: It is used in the development of new therapeutic agents by studying its effects on drug absorption and distribution.
Industry: CP 100356 hydrochloride is used in the pharmaceutical industry for drug development and testing
Comparison with Similar Compounds
Similar Compounds
- CP 94,253 dihydrochloride
- CP 154526 hydrochloride
- CP 547632 hydrochloride
Uniqueness
CP 100356 hydrochloride is unique due to its dual inhibitory action on both P-glycoprotein and breast cancer resistance protein. This dual action makes it particularly valuable in research focused on overcoming drug resistance, as it can inhibit multiple pathways simultaneously .
Properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHXVYTCMPAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746700 |
Source
|
Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142715-48-8 |
Source
|
Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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